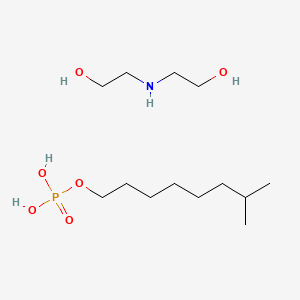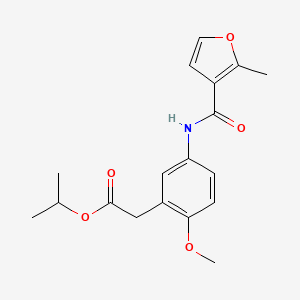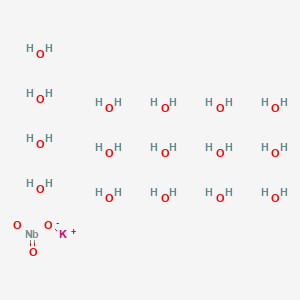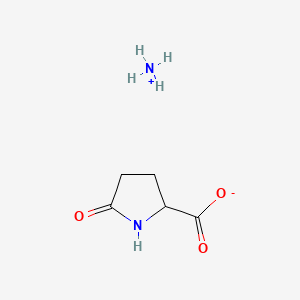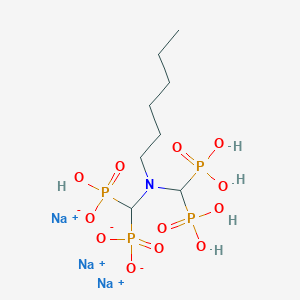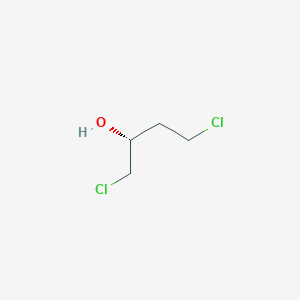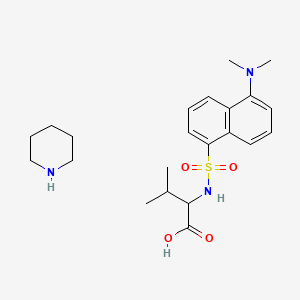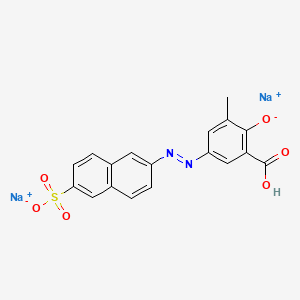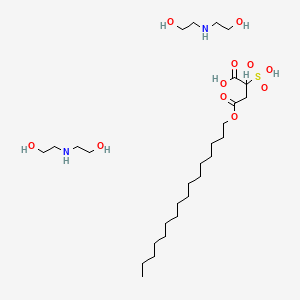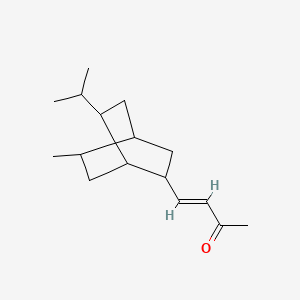
Hexylguanidine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexylguanidine monohydrochloride is a chemical compound with the molecular formula C7H18ClN3. It is a derivative of guanidine, characterized by the presence of a hexyl group attached to the guanidine moiety. This compound is known for its strong basic properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexylguanidine monohydrochloride can be synthesized through several methods. One common approach involves the reaction of hexylamine with cyanamide, followed by hydrolysis to yield hexylguanidine. The resulting guanidine is then treated with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Hexylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of substituted guanidines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexylguanidine oxides, while substitution reactions can produce various substituted guanidines .
Aplicaciones Científicas De Investigación
Hexylguanidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein denaturation.
Medicine: Research has explored its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mecanismo De Acción
The mechanism of action of hexylguanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes. This action is mediated through its binding to specific molecular targets and pathways involved in neurotransmission .
Comparación Con Compuestos Similares
Hexylguanidine monohydrochloride can be compared with other similar compounds such as:
Guanidine hydrochloride: Both compounds share similar basic properties, but this compound has a longer alkyl chain, which can influence its reactivity and applications.
Methylguanidine: This compound has a shorter alkyl chain compared to this compound, leading to differences in their chemical behavior and uses.
Uniqueness: this compound’s unique structure, with a hexyl group attached to the guanidine moiety, imparts distinct properties that make it suitable for specific applications in chemistry, biology, and industry .
Propiedades
Número CAS |
83898-06-0 |
|---|---|
Fórmula molecular |
C7H18ClN3 |
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
2-hexylguanidine;hydrochloride |
InChI |
InChI=1S/C7H17N3.ClH/c1-2-3-4-5-6-10-7(8)9;/h2-6H2,1H3,(H4,8,9,10);1H |
Clave InChI |
GMWSAVIQMJXHLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


